molecular formula C18H14N4O2S3 B14985870 N-{5-[(3-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide

N-{5-[(3-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide

Cat. No.: B14985870
M. Wt: 414.5 g/mol
InChI Key: XKUNDMHMLAFELH-UHFFFAOYSA-N
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Description

N-(5-{[(3-METHYLPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-5-(THIOPHEN-2-YL)-1,2-OXAZOLE-3-CARBOXAMIDE is a complex organic compound that features a combination of thiadiazole, thiophene, and oxazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-{[(3-METHYLPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-5-(THIOPHEN-2-YL)-1,2-OXAZOLE-3-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the thiadiazole ring, followed by the introduction of the thiophene and oxazole rings. Common reagents used in these reactions include sulfur, hydrazine, and various carboxylic acids. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods enhance the efficiency and scalability of the production process, ensuring consistent quality and reducing production costs.

Chemical Reactions Analysis

Types of Reactions

N-(5-{[(3-METHYLPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-5-(THIOPHEN-2-YL)-1,2-OXAZOLE-3-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halogenating agents. Reaction conditions often involve specific solvents, temperatures, and pH levels to optimize the reaction outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

N-(5-{[(3-METHYLPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-5-(THIOPHEN-2-YL)-1,2-OXAZOLE-3-CARBOXAMIDE has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is explored for its potential therapeutic applications, such as drug development for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as conductivity and stability.

Mechanism of Action

The mechanism of action of N-(5-{[(3-METHYLPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-5-(THIOPHEN-2-YL)-1,2-OXAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine
  • 2-{[5-(2-Furyl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

Uniqueness

N-(5-{[(3-METHYLPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-5-(THIOPHEN-2-YL)-1,2-OXAZOLE-3-CARBOXAMIDE is unique due to its combination of thiadiazole, thiophene, and oxazole rings, which confer distinct chemical properties and potential applications. Its structure allows for diverse chemical modifications and interactions, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C18H14N4O2S3

Molecular Weight

414.5 g/mol

IUPAC Name

N-[5-[(3-methylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-5-thiophen-2-yl-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C18H14N4O2S3/c1-11-4-2-5-12(8-11)10-26-18-21-20-17(27-18)19-16(23)13-9-14(24-22-13)15-6-3-7-25-15/h2-9H,10H2,1H3,(H,19,20,23)

InChI Key

XKUNDMHMLAFELH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CSC2=NN=C(S2)NC(=O)C3=NOC(=C3)C4=CC=CS4

Origin of Product

United States

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